molecular formula C6H13NO3 B1196630 Daunosamine CAS No. 26548-47-0

Daunosamine

Cat. No.: B1196630
CAS No.: 26548-47-0
M. Wt: 147.17 g/mol
InChI Key: WPJRFCZKZXBUNI-HCWXCVPCSA-N
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Mechanism of Action

The sugar moiety, L-daunosamine (a highly modified deoxyhexose), plays a key role in the bioactivity of these molecules as evidenced by semisynthetic anthracycline derivatives such as epirubicin . Alteration in the configuration of a single stereocenter of the sugar unit generates a chemotherapeutic drug with lower cardiotoxicity .

Safety and Hazards

Daunosamine is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future for the continued use of Daunosamine clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Increased efficacy depends on these three aims being met satisfactorily .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of daunosamine typically involves multiple steps, starting from commercially available sugars. One efficient method involves the use of L-fucal as a starting material. The process includes three steps: acetylation, azidation, and thioglycosylation, resulting in a this compound donor with an overall yield of 32% . Another method involves the modification of daunorubicin on its amine nitrogen atom, using techniques such as alkylation under phase-transfer catalysis and amine addition across an activated multiple bond .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of Streptomyces peucetius, a bacterium known for producing daunorubicin. The biosynthesis pathway includes several enzymatic steps, leading to the formation of dTDP-L-daunosamine, which is then attached to the anthracycline scaffold .

Chemical Reactions Analysis

Types of Reactions: Daunosamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Rhodosamine: Another amino sugar found in anthracyclines like aclacinomycin.

    2-Deoxy-L-fucose: A deoxy sugar similar to daunosamine but lacking the amino group.

    Rhodonose: A sugar component of some anthracyclines.

Comparison:

This compound’s unique structure and reactivity make it a valuable compound in the synthesis of potent anticancer agents. Its role in the activity of anthracyclines highlights its importance in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

(3S,4S,5S)-3-amino-4,5-dihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(9)6(10)5(7)2-3-8/h3-6,9-10H,2,7H2,1H3/t4-,5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJRFCZKZXBUNI-HCWXCVPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H](CC=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19196-51-1 (HCl)
Record name Daunosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30895022
Record name 3-Amino-2,3,6-trideoxy-L-lyxo-hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26548-47-0
Record name L-Daunosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26548-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026548470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,3,6-trideoxy-L-lyxo-hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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